1,2,4-Trichloro-5-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-5-cyclopropylbenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a cyclopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-5-cyclopropylbenzene can be synthesized through the chlorination of cyclopropylbenzene. The process involves the introduction of chlorine atoms to specific positions on the benzene ring. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The unreacted starting materials and by-products are often recycled to optimize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of hydroxylated, aminated, or alkylated derivatives.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,2,4-Trichloro-5-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology research.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized as a solvent and in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The presence of chlorine atoms and the cyclopropyl group contribute to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
1,2,4-Trichlorobenzene: Similar structure but lacks the cyclopropyl group.
1,3,5-Trichlorobenzene: Different arrangement of chlorine atoms on the benzene ring.
1,2,3-Trichlorobenzene: Another isomer with a different chlorine atom arrangement.
Uniqueness: 1,2,4-Trichloro-5-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H7Cl3 |
---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
KJGKNIOPCUVTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.